molecular formula C8H8N2O B13636162 3-Methylpyrazolo[1,5-a]pyridin-5-ol

3-Methylpyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B13636162
M. Wt: 148.16 g/mol
InChI Key: CBXVONXVOUPSBA-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyridin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.

    Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

3-Methylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1H-pyrazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C8H8N2O/c1-6-5-9-10-3-2-7(11)4-8(6)10/h2-5,9H,1H3

InChI Key

CBXVONXVOUPSBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNN2C1=CC(=O)C=C2

Origin of Product

United States

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